molecular formula C14H13NO4 B1347458 {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid CAS No. 433326-87-5

{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid

Cat. No. B1347458
M. Wt: 259.26 g/mol
InChI Key: RNEYXJARGPIERD-UHFFFAOYSA-N
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Description

“{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C14H13NO41. It is a solid substance at room temperature2.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 4-aminophenylacetic acid with phthalic anhydride has been used to synthesize related compounds3. Additionally, a novel series of 5-amino-1H-pyrazole derivatives involving 2-furoyl moieties were synthesized from 2-cyano-3 ethoxyacrylonitrile or ethyl-2-cyano-3-ethoxyacrylate and various furan-2-carbohydrazide compounds under microwave irradiation4.



Molecular Structure Analysis

The molecular structure of “{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” can be represented by the InChI code: 1S/C13H11NO4/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)2.



Chemical Reactions Analysis

Specific chemical reactions involving “{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” are not readily available in the literature. However, the compound’s functional groups, such as the amine and carboxylic acid groups, suggest that it could participate in various chemical reactions typical of these functional groups.



Physical And Chemical Properties Analysis

“{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” is a solid at room temperature2. It has a molecular weight of 245.232.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds involves reactions of methyl aroylpyruvates with specific amines in acetic acid-ethanol mixtures, leading to the formation of compounds that exist as mixtures of Z and E isomers. These synthetic pathways are crucial for developing novel chemical entities with potential applications in drug development and material science (Gein et al., 2016).

Antimicrobial Activities

  • Some derivatives have been synthesized and evaluated for their antibacterial activity against various strains such as Salmonella typhi, showcasing significant activity. These findings suggest potential applications in developing new antibacterial agents (Salama, 2020).

Applications in Material Science

  • Derivatives of phenylglycine have been synthesized and used to enhance the electrochemical properties of poly orthoaminophenol films. These modifications have significantly improved the materials' pseudocapacitance performance, indicating potential applications in supercapacitor technologies (Kowsari et al., 2019).

Antiviral Activities

  • Research on furobenzopyrone derivatives has shown antiviral activity against viruses such as Japanese encephalitis virus and Herpes simplex virus, suggesting a potential area for developing new antiviral drugs (Pandey et al., 2004).

Novel Amino Acids Synthesis

  • Unnatural amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent have been synthesized under biomimetic conditions, opening new avenues for the design of peptides and proteins with enhanced stability or novel functions (Trofimov et al., 2007).

Safety And Hazards

The safety and hazards associated with “{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” are not explicitly mentioned in the literature. It is recommended to handle all chemical substances with appropriate safety measures.


Future Directions

The future directions for the study and application of “{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid” are not explicitly mentioned in the literature. Given its interesting structure, it could be a subject of further research in medicinal chemistry or materials science.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-2-7-12(19-9)14(18)15-11-5-3-10(4-6-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEYXJARGPIERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195907
Record name 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid

CAS RN

433326-87-5
Record name 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433326-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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